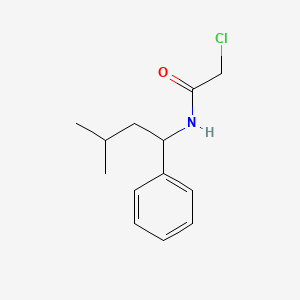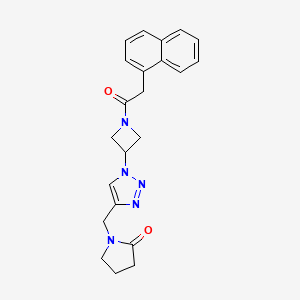![molecular formula C8H10F2N2 B2795637 [5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine CAS No. 2377034-83-6](/img/structure/B2795637.png)
[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine” is a chemical compound with the molecular formula C8H10F2N2 and a molecular weight of 172.18 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine” is 1S/C8H10F2N2/c1-8(9,10)6-2-3-7(5-11)12-4-6/h2-4H,5,11H2,1H3 .Applications De Recherche Scientifique
Catalytic Applications
Synthesis and Catalytic Evaluation of Pincer Palladacycles
- Unsymmetrical NCN′ and PCN pincer palladacycles, derivatives similar to the compound , were synthesized and evaluated for their catalytic applications. These palladacycles demonstrated good activity and selectivity in catalysis, remaining in the Pd(II) state throughout the process (Roffe et al., 2016).
Medicinal Chemistry
Potential Anticonvulsant Agents
- A series of novel schiff bases of 3-aminomethyl pyridine, structurally related to the queried compound, were synthesized and demonstrated significant anticonvulsant activity. These findings highlight the potential medicinal applications of compounds within this chemical family (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Uptake
Enhanced Cellular Uptake and Photocytotoxicity
- Iron(III) complexes based on Schiff bases showed enhanced cellular uptake and remarkable photocytotoxicity, offering insights into the application of similar compounds in targeted cancer therapy (Basu et al., 2015).
Antidepressant-like Activity
Biased Agonists of Serotonin Receptors
- Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally analogous to the queried compound, were identified as serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity. This research underscores the therapeutic potential of structurally related compounds in treating depression (Sniecikowska et al., 2019).
Synthetic Chemistry
Ambient-Temperature Synthesis
- The ambient-temperature synthesis of novel compounds through condensation reactions showcases the versatility and reactivity of pyridin-2-yl)methanamine derivatives, suggesting their utility in synthetic organic chemistry (Becerra et al., 2021).
Safety And Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
[5-(1,1-difluoroethyl)pyridin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c1-8(9,10)6-2-3-7(4-11)12-5-6/h2-3,5H,4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSZNDAVECLNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine | |
CAS RN |
2377034-83-6 |
Source


|
| Record name | [5-(1,1-difluoroethyl)pyridin-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride](/img/structure/B2795555.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2795557.png)
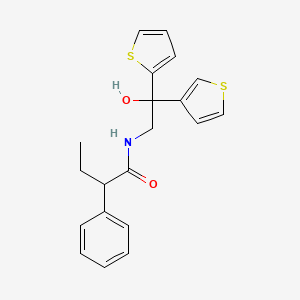
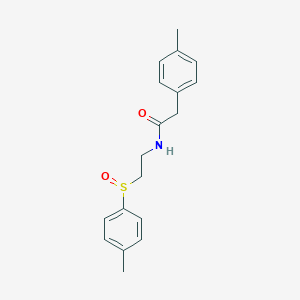
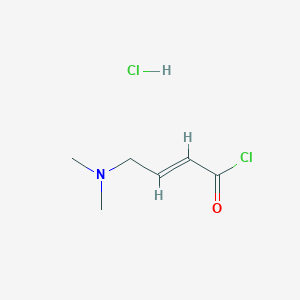
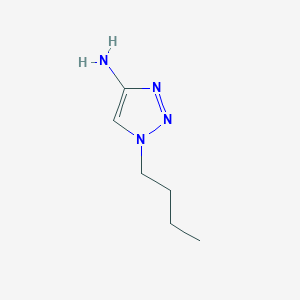
![3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2795564.png)
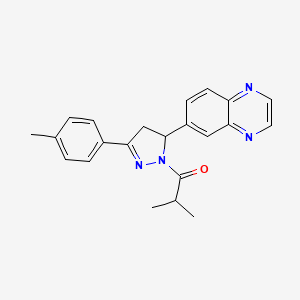

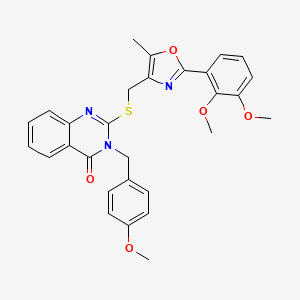
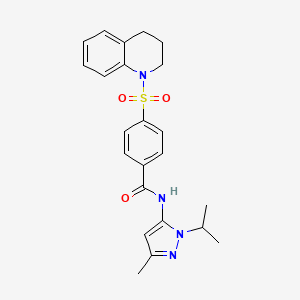
![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea](/img/structure/B2795574.png)
